molecular formula C19H20OSi B14261652 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine CAS No. 184784-72-3

5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine

Cat. No.: B14261652
CAS No.: 184784-72-3
M. Wt: 292.4 g/mol
InChI Key: NRQNCPGMVQZTTC-UHFFFAOYSA-N
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Description

5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine is a heterocyclic compound that contains both silicon and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-diphenyl-1,3-dioxolane with a methylating agent in the presence of a silicon source, such as trimethylsilyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1,3-dioxolane: A precursor in the synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine.

    Trimethylsilyl chloride: A silicon source used in the synthesis.

Properties

CAS No.

184784-72-3

Molecular Formula

C19H20OSi

Molecular Weight

292.4 g/mol

IUPAC Name

5-methyl-2,2-diphenyl-7,8-dihydrooxasilocine

InChI

InChI=1S/C19H20OSi/c1-17-9-8-15-20-21(16-14-17,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,9-14,16H,8,15H2,1H3

InChI Key

NRQNCPGMVQZTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCO[Si](C=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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